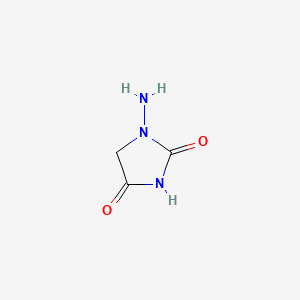

1-氨基乙内酰脲

描述

1-Aminohydantoin is an imidazolidine-2,4-dione.

科学研究应用

1-氨基乙内酰脲检测酶联免疫吸附测定 (ELISA) 的开发

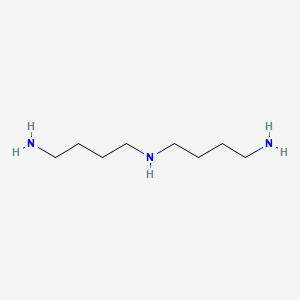

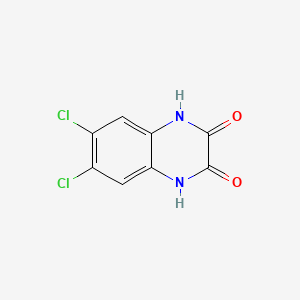

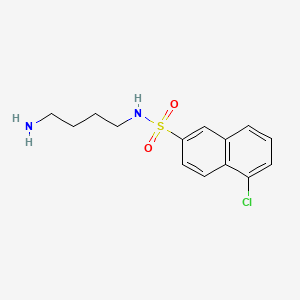

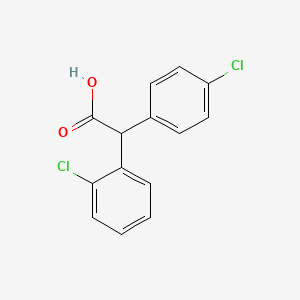

一种针对 1-氨基乙内酰脲 (AHD)(硝呋喃妥因 (NFT) 的代谢物)的特异性单克隆抗体已被制备并用于开发基于 ELISA 的检测系统 {svg_1}. 该系统具有高度特异性和优异的灵敏度 {svg_2}. 它可用于检测虾样品中的 AHD,其回收率在 85% 至 118%(批内)和 98% 至 111%(批间)之间 {svg_3}.

在制药行业中的应用

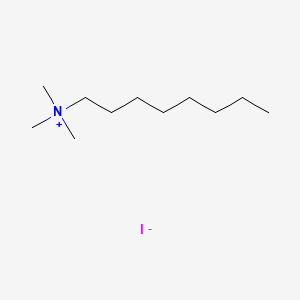

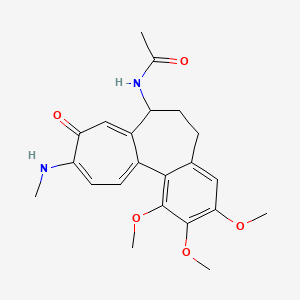

1-氨基乙内酰脲因其特性而被用于制药行业。 它可用于合成各种药物 {svg_4}.

在有机化学中的应用

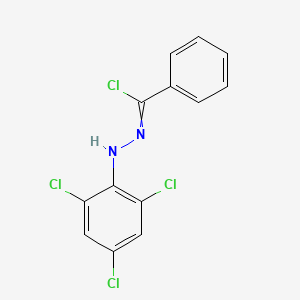

1-氨基乙内酰脲可作为有机化学中的构建模块,尤其是在合成复杂分子中 {svg_5}.

在生物化学中的应用

1-氨基乙内酰脲在生物化学中发挥作用,特别是在蛋白质合成和作为某些生化反应中的代谢物 {svg_6}.

在分析化学中的应用

1-氨基乙内酰脲可用于分析化学,特别是在开发用于检测某些物质的测定方法中 {svg_7}.

在兽医学中的应用

1-氨基乙内酰脲作为硝呋喃妥因的代谢物,可用于兽医学。 它可在动物组织中检测到,并用作硝呋喃妥因使用的指标 {svg_8}.

作用机制

Target of Action

1-Aminohydantoin is primarily a metabolite of nitrofurantoin . Nitrofurantoin is a nitrofuran antibiotic used to treat uncomplicated urinary tract infections . The primary targets of nitrofurantoin are bacterial nitroreductases .

Mode of Action

The compound is converted by bacterial nitroreductases to electrophilic intermediates, which inhibit the citric acid cycle as well as the synthesis of DNA, RNA, and protein . This multi-target action makes the drug more resistant to the development of bacterial resistance .

Biochemical Pathways

The affected biochemical pathways primarily involve the citric acid cycle and the synthesis pathways of DNA, RNA, and protein . The inhibition of these pathways disrupts essential bacterial functions, leading to the death of the bacteria .

Pharmacokinetics

It is known that it is a major metabolite of nitrofurantoin in animal tissues . It covalently binds to tissue proteins and is released from the tissues under slightly acidic conditions .

Result of Action

The result of the action of 1-Aminohydantoin is the inhibition of bacterial growth, due to the disruption of essential biochemical pathways . This makes it effective in treating urinary tract infections caused by susceptible bacteria .

Action Environment

The action of 1-Aminohydantoin can be influenced by environmental factors such as pH. It is released from tissues under slightly acidic conditions

生化分析

Biochemical Properties

1-Aminoimidazolidine-2,4-dione plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage . Additionally, 1-Aminoimidazolidine-2,4-dione can form complexes with metal ions, which can further modulate its biochemical activity .

Cellular Effects

The effects of 1-Aminoimidazolidine-2,4-dione on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 1-Aminoimidazolidine-2,4-dione can activate signaling pathways that lead to increased expression of antioxidant genes . This activation helps in enhancing the cell’s defense mechanisms against oxidative stress. Moreover, it can affect cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 1-Aminoimidazolidine-2,4-dione exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain proteases, which are enzymes involved in protein degradation . This inhibition can have downstream effects on cellular processes such as apoptosis and cell cycle regulation. Additionally, 1-Aminoimidazolidine-2,4-dione can influence gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

The temporal effects of 1-Aminoimidazolidine-2,4-dione in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biochemical activity. In vitro studies have shown that 1-Aminoimidazolidine-2,4-dione remains stable under physiological conditions for extended periods . Its degradation products can also have biological activity, which may contribute to its long-term effects on cellular function . In vivo studies have demonstrated that prolonged exposure to 1-Aminoimidazolidine-2,4-dione can lead to sustained activation of antioxidant pathways, providing long-term protection against oxidative stress .

Dosage Effects in Animal Models

The effects of 1-Aminoimidazolidine-2,4-dione vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys, leading to cellular damage . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits of 1-Aminoimidazolidine-2,4-dione while minimizing its toxic effects.

Metabolic Pathways

1-Aminoimidazolidine-2,4-dione is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels within the cell . Additionally, 1-Aminoimidazolidine-2,4-dione can interact with cofactors such as NADH and FADH2, which are essential for its metabolic activity .

Transport and Distribution

The transport and distribution of 1-Aminoimidazolidine-2,4-dione within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters (OCTs), which facilitate its uptake into cells . Once inside the cell, 1-Aminoimidazolidine-2,4-dione can bind to intracellular proteins, influencing its localization and accumulation. This distribution pattern is crucial for its biochemical activity, as it determines the concentration of the compound in different cellular compartments.

属性

IUPAC Name |

1-aminoimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O2/c4-6-1-2(7)5-3(6)8/h1,4H2,(H,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYKDNGUEZRPGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212226 | |

| Record name | 1-Aminoimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6301-02-6 | |

| Record name | 1-Aminohydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6301-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminohydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006301026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6301-02-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aminoimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-aminoimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0ZQ4HR43J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common analytical methods used to detect 1-Aminohydantoin residues in food?

A1: Several techniques are employed for AHD detection, with the most common being:

Q2: Why is derivatization often necessary when analyzing 1-Aminohydantoin?

A2: 1-Aminohydantoin is a polar and thermally labile compound, making it difficult to analyze directly by techniques like gas chromatography. Derivatization, often with 2-nitrobenzaldehyde (2-NBA), converts AHD into a less polar, more volatile, and thermally stable derivative. This improves its chromatographic separation and detectability in techniques like HPLC-MS/MS. [, , , , ]

Q3: What are the challenges in detecting low levels of 1-Aminohydantoin in complex food matrices?

A3: Food matrices like meat, seafood, and honey contain various compounds that can interfere with AHD analysis, leading to inaccurate results. Effective sample preparation techniques, including extraction, cleanup, and concentration steps, are crucial to remove these interfering substances and ensure accurate and reliable detection of AHD at trace levels. [, , ]

Q4: How stable is 1-Aminohydantoin in different matrices and under various storage conditions?

A4: Studies indicate that AHD is relatively stable in muscle and liver tissues, even after cooking processes like frying, grilling, roasting, and microwaving. [] Storage of these tissues at -20°C for extended periods (up to 8 months) doesn't significantly affect metabolite concentration. [] Similarly, AHD stock and working standard solutions prepared in methanol remain stable for up to 10 months at 4°C. []

Q5: How does the stability of 1-Aminohydantoin compare to other nitrofuran metabolites?

A5: 1-Aminohydantoin generally shows similar stability to other nitrofuran metabolites like AOZ, AMOZ, and SEM under various conditions. This stability poses a challenge as these metabolites can persist in animal tissues for extended periods, even after the withdrawal of nitrofuran antibiotics. [, ]

Q6: Has 1-Aminohydantoin been reported to elicit any immunological responses?

A6: While AHD itself isn't known to be directly immunogenic, its precursor, nitrofurantoin, can trigger allergic reactions and hypersensitivity in some individuals. [] The potential for AHD to contribute to these immunological responses hasn't been extensively studied.

Q7: Are there alternative methods to monitor the illegal use of nitrofurantoin besides detecting 1-Aminohydantoin?

A7: While AHD remains a primary marker, researchers are exploring the detection of intact (parent) nitrofuran antibiotics in tissues like eyes, where they might persist for longer durations. [] This approach could complement AHD detection, especially in cases where SEM presence might originate from sources other than nitrofurazone. []

Q8: When did 1-Aminohydantoin become a focus in food safety?

A8: The significance of AHD in food safety emerged after the ban on nitrofuran antibiotics in food-producing animals due to their potential human health risks. The discovery of widespread nitrofuran misuse in global food industries further emphasized the need for effective monitoring programs relying on AHD as a marker residue. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methoxy-3-[2-(methylamino)propyl]phenol](/img/structure/B1197144.png)